4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hcl - 193818-31-4

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hcl

Catalog Number: EVT-1716770
CAS Number: 193818-31-4
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of 2-methylnaphthyridine: This method involves reacting 2-methylnaphthyridine with a suitable alkylating agent, such as (R)-N-Boc-3-(iodomethyl)-pyrrolidine, to introduce a substituent at the desired position. []
  • Heck coupling reaction: This palladium-catalyzed reaction is used to form a carbon-carbon bond between an aryl halide and an alkene. In this context, it can be employed to attach the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety to an aromatic ring. [, ]
  • Reductive amination: This reaction involves the conversion of a carbonyl group, typically an aldehyde, to an amine. This approach can be used to introduce the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety as an amine substituent. []
Molecular Structure Analysis
  • Oxidation: The tetrahydronaphthyridine ring can be oxidized to form a carbinolamine, which can be further metabolized. []
  • Glucuronidation/Glucosylation: The carboxylic acid group often present in these compounds can undergo conjugation with glucuronic acid or glucose, leading to the formation of acyl-linked glucuronides/glucosides. This biotransformation process can influence the compound's pharmacokinetic properties. []
  • Glutathione Conjugation: In some cases, a glutathione adduct can be formed, potentially through an iminium intermediate on the tetrahydronaphthyridine ring. []
Mechanism of Action
  • Integrin Antagonists: These compounds, often featuring the 5,6,7,8-tetrahydro-1,8-naphthyridine as part of a larger structure, exert their effects by binding to specific integrin receptors. This binding disrupts the interaction between the integrin and its natural ligand, thereby inhibiting downstream signaling pathways involved in processes like cell adhesion, migration, and bone resorption. [, , , , , , ]
  • Enoyl-ACP Reductase Inhibitors: In some cases, the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety contributes to the inhibitory activity against bacterial enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme is essential for bacterial fatty acid biosynthesis, and its inhibition leads to bacterial growth arrest. []
Physical and Chemical Properties Analysis

Researchers often aim to optimize these properties to improve drug-like characteristics such as absorption, distribution, metabolism, and excretion. For example, incorporating polar groups can enhance solubility and reduce non-specific binding to proteins like human serum albumin (HSA). []

Applications
  • Treatments for Idiopathic Pulmonary Fibrosis (IPF): Compounds like (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid demonstrate potent and selective inhibition of αvβ6 integrin, a target for IPF treatment. []
  • Osteoporosis Drugs: Several compounds containing this moiety exhibit potent αvβ3 integrin antagonist activity, potentially leading to new therapeutic options for osteoporosis by inhibiting bone resorption. [, , , ]
  • Antibacterial Agents: Molecules incorporating 5,6,7,8-tetrahydro-1,8-naphthyridine have shown potent inhibition of FabI, making them potential leads for developing novel antibiotics, particularly against multidrug-resistant Staphylococcus aureus. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt

    Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It demonstrated high affinity for αvβ6 integrin (pKi = 11) with a long dissociation half-life (7 hours) []. Additionally, it exhibited high solubility in saline at pH 7 (>71 mg/mL) and favorable pharmacokinetic properties for inhaled administration via nebulization []. Due to these properties, it was selected for further clinical investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis [].


3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid (5e)

    Compound Description: Identified as a potent and selective antagonist of the αvβ3 receptor, exhibiting an excellent in vitro profile with an IC50 of 0.07 nM [, ]. Further characterization revealed a significant unbound fraction in human plasma (6%) and good pharmacokinetic properties in rats, dogs, and rhesus monkeys [, ]. Based on its efficacy in an in vivo bone turnover model following once-daily oral administration, it was selected for clinical development for osteoporosis treatment [, ].


3-(S)-(Methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid (5f)

    Compound Description: This compound exhibits potent and selective antagonism towards the αvβ3 receptor, demonstrating an IC50 of 0.08 nM in vitro [, ]. It also displays a significant unbound fraction in human plasma (4%) and favorable pharmacokinetic properties in rats, dogs, and rhesus monkeys [, ]. Based on its promising efficacy in an in vivo bone turnover model after once-daily oral administration, it was selected for clinical development as a potential treatment for osteoporosis [, ].


(E)-N-methyl-N-(2-methyl-1H-indol-3-ylmethyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide (Compound 4)

    Compound Description: This compound emerged as a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI) []. It demonstrated a 350-fold increase in potency compared to the initial high-throughput screening hit []. Compound 4 exhibited strong antistaphylococcal activity with MICs significantly lower than nine currently used antibiotics against a panel of multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains []. It also demonstrated excellent in vivo efficacy in a rat model of S. aureus infection []. Beyond its antistaphylococcal activity, Compound 4 displayed weak FabK inhibitory activity, which might explain its antibacterial effects against Streptococcus pneumoniae and Enterococcus faecalis, bacteria relying on FabK and both FabK and FabI, respectively, for their enoyl-ACP reductase function [].


3-{2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]naphthyrindin-2-yl)propyl]-imidazolidin-1-yl}-3(S)-(6-methoxy-pyridin-3yl)-propionic acid (Compound A)

    Compound Description: This compound is a potent and selective antagonist of the integrin αvβ3 receptor, under development for osteoporosis treatment [, , , , ]. It exhibits marked species differences in pharmacokinetics, with plasma clearances ranging from 33-47 ml min−1 kg−1 in rats and mice to 4-9 ml min−1 kg−1 in dogs and monkeys [, ]. Bioavailability varies from approximately 20% in rats to 70-80% in dogs and monkeys [, ]. Compound A demonstrates linear intravenous and oral kinetics in dogs (0.1–5 mg kg−1 i.v. and 0.25–20 mg kg−1 p.o.) and rats (1–30 mg kg−1 i.v. and 4–160 mg kg−1 p.o.) [, ]. It is primarily eliminated through urinary excretion, with a urinary recovery of the unchanged drug of 67% in rhesus monkeys, 48% in dogs, and about 30% in rats [, ]. Biotransformation is modest in these species [, ]. Following intravenous administration in rats, [14C]-labeled Compound A distributes rapidly to various tissues, particularly the liver, kidney, and intestine [, ]. Radioactivity levels decline quickly, with less than 1% remaining 30 hours post-dose [, ]. Compound A exhibits moderate plasma protein binding, with unbound fractions of 26%, 20%, 14%, and 5% in rats, dogs, monkeys, and humans, respectively [, ]. It primarily binds to human α1-acid glycoprotein (about 85% binding at 0.1% concentration) compared to human albumin (< 50% binding at 4% concentration) [, ]. Based on simple allometry, Compound A is predicted to have a relatively low clearance (1–3 ml min−1 kg−1) and a low volume of distribution (0.1–0.3 l kg−1) in humans, suggesting a favorable oral pharmacokinetic profile with good bioavailability (50–80%) [, ].


(3S)-3-{(3R or 3S)-2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]pyrrolidin-1-yl}-3-quinolin-3-ylpropanoic acid (Diastereomeric Pair)

    Compound Description: This entry refers to a pair of diastereomers studied for their pharmacokinetic differences [, ]. Both are zwitterionic and possess a quinoline ring. They are distinguished by the stereochemistry at the pyrrolidine ring (3R or 3S) and exhibit different lipophilicities, impacting their absorption, metabolism, and biliary excretion in rats [, ].


3-[5-[2-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)ethoxy]indol-1-yl]-3-(3-pyridyl)propionic acid (3)

    Compound Description: This compound, a 5-substituted indole, functions as a potent αvβ3 antagonist, demonstrating subnanomolar activity [].


3-[5-[2-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)ethoxy]indol-1-yl]-3-(3,4-methylenedioxyphenyl)propionic acid (4)

    Compound Description: Similar to compound 3, this 5-substituted indole also acts as a potent αvβ3 antagonist with subnanomolar activity [].


3-(3-pyridyl)-3-[4-[2-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)ethyl]indol-1-yl]propionic acid (21)

    Compound Description: This compound, a 1,4-disubstituted indole, exhibits potent αvβ3 antagonist activity (IC50 = 0.5 nM), comparable to compounds 3 and 4 []. It maintains selectivity over αIIbβIIIa integrin and demonstrates a reasonable apparent permeability coefficient in an in vitro CACO-2 cell monolayer assay (Papp apical/basolateral = 2.2 × 10−6 cm/s, Papp basolateral/apical = 2.5 × 10−6 cm/s), suggesting potential intestinal absorption in humans [].


3-[5-[2-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)ethoxy]indol-1-yl]-3-[5-(N,N-dimethylaminomethyl)-3-pyridyl]propionic acid (25)

    Compound Description: This compound demonstrates subnanomolar binding affinity for both αvβ3 and αvβ5 integrins (IC50 = 0.29 and 0.16 nM, respectively) []. Importantly, it exhibits low human serum albumin (HSA) protein binding (40% bound, Kd = 1.1 ± 0.4 × 103 μM), overcoming a limitation of previous lead compounds (compounds 2-4) []. It also possesses an improved in vitro stability profile in human and mouse microsomes (99.9% and 98.7% remaining after 10 min) []. Compound 25 maintains selectivity against α5β1 and IIbIIIa integrins, comparable to the parent compounds 2-4 [].

Properties

CAS Number

193818-31-4

Product Name

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hcl

IUPAC Name

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

InChI

InChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H

InChI Key

RNQDBLUYYSHGRP-UHFFFAOYSA-N

SMILES

C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.